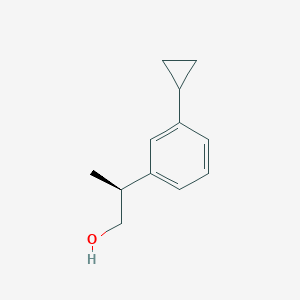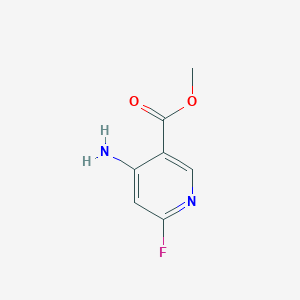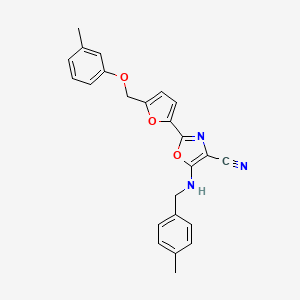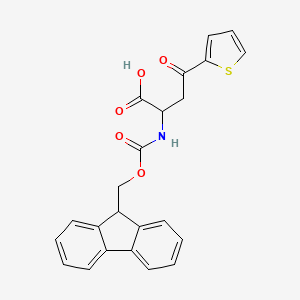
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral secondary alcohol that has been found to possess various biological activities. It is a building block for the synthesis of many biologically active compounds.
Mechanism of Action
The exact mechanism of action of ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol has been found to possess various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to have antitumor activity by inducing apoptosis and inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol has several advantages for lab experiments. It is readily available and can be synthesized using simple and efficient methods. It is also relatively stable and easy to handle. However, its low solubility in water can limit its use in some experiments.
Future Directions
There are several future directions for the research on ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further research is needed to optimize its synthesis methods and improve its solubility in water for more extensive use in lab experiments.
Conclusion:
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral secondary alcohol that has various biological activities and is a building block for the synthesis of many biologically active compounds. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and optimize its use in lab experiments.
Synthesis Methods
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol can be synthesized through different methods. One of the most common methods is the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-one can be reduced using chiral borane catalysts to obtain ((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol with high enantioselectivity.
Scientific Research Applications
((2S)-2-(3-Cyclopropylphenyl)propan-1-ol)-2-(3-Cyclopropylphenyl)propan-1-ol has been found to have various biological activities such as anti-inflammatory, analgesic, and antitumor activities. It has been used as a building block for the synthesis of many biologically active compounds. For example, it has been used as a starting material for the synthesis of potent anticancer agents such as taxanes and epothilones.
properties
IUPAC Name |
(2S)-2-(3-cyclopropylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)


![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)

![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
![4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2569347.png)


![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)